N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(16-4-3-9-6-14-8-15-7-9)10-1-2-11-12(5-10)18-20-17-11/h1-2,5-8H,3-4H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSATBQCOWBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Targets
The target compound features three critical subunits:
- Benzo[c]thiadiazole : A bicyclic aromatic system with sulfur and nitrogen atoms conferring electron-deficient properties.
- Carboxamide linker : Connects the benzo[c]thiadiazole core to the ethylpyrimidine side chain, requiring regioselective amidation.
- 2-(Pyrimidin-5-yl)ethylamine : A nucleophilic amine precursor that dictates the efficiency of the final coupling step.
Key synthetic challenges include preventing side reactions at the pyrimidine nitrogen atoms and ensuring high yields during carboxamide formation.
Synthesis Routes and Methodological Variations
Carboxylic Acid to Acid Chloride Pathway
The most widely reported method involves converting benzo[c]thiadiazole-5-carboxylic acid to its acid chloride intermediate, followed by amidation with 2-(pyrimidin-5-yl)ethylamine.
Step 1: Acid Chloride Formation
Benzo[c]thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–60°C, 4–6 h). The reaction is monitored via thin-layer chromatography (TLC), with yields typically exceeding 85%.
Step 2: Amide Coupling
The acid chloride is reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of triethylamine (Et₃N) as a base. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used at 0–25°C for 12–24 h.
Representative Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0°C → 25°C (gradual warming) | |
| Molar Ratio (Acid:Amine) | 1:1.2 | |
| Yield | 72–78% |
Direct Coupling Using Activators
Alternative methods employ coupling reagents to bypass acid chloride formation, improving safety and scalability.
HBTU-Mediated Amidation
Benzo[c]thiadiazole-5-carboxylic acid is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF). 2-(Pyrimidin-5-yl)ethylamine is added dropwise, followed by N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 6–8 h.
Optimized Parameters:
| Parameter | Value | Source |
|---|---|---|
| Activator | HBTU | |
| Base | DIPEA | |
| Solvent | DMF | |
| Yield | 68–70% |
Solid-Phase Synthesis for High-Throughput Production
Recent patents describe solid-phase approaches using Wang resin -bound benzo[c]thiadiazole-5-carboxylic acid. After activation with N,N'-diisopropylcarbodiimide (DIC), 2-(pyrimidin-5-yl)ethylamine is coupled under microwave irradiation (50°C, 30 min). Cleavage from the resin with trifluoroacetic acid (TFA) yields the final product with >90% purity.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Average Yield | Purity (HPLC) | Key Advantages |
|---|---|---|---|
| Acid Chloride Pathway | 72–78% | 95–98% | High reproducibility |
| HBTU-Mediated | 68–70% | 92–94% | Avoids SOCl₂ handling |
| Solid-Phase | 85–90% | >99% | Scalable, minimal purification |
The acid chloride method remains preferred for small-scale synthesis due to reliability, while solid-phase techniques are optimal for industrial applications.
Characterization and Validation
Industrial-Scale Considerations
Cost-Effective Reagent Selection
| Reagent | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Thionyl Chloride | 120 | High (toxic fumes) |
| HBTU | 950 | Moderate |
| Wang Resin | 2200 | Low (reusable) |
Solid-phase synthesis, despite higher resin costs, reduces waste and aligns with green chemistry principles.
Regulatory Compliance
- GMP Requirements : Documentation of starting material sourcing (e.g., pyrimidine-ethylamine CAS verification).
- Impurity Profiling : Identification of byproducts like N-acetylated derivatives via LC-MS.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or ring-opened products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[c][1,2,5]thiadiazole core linked to a pyrimidine moiety. The molecular formula is . The synthesis of this compound typically involves multi-step synthetic routes, including:
- Substitution Reactions : Utilizing aryltrifluoroboronate salts to form boronic acid derivatives.
- Hydrolysis : To achieve the desired carboxamide functionality.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms of action may involve:
- Targeting Tumor Hypoxia : By interfering with the hypoxic conditions within tumors, these compounds can inhibit cancer cell proliferation.
- Nucleic Acid Synthesis Interference : Potentially disrupting DNA/RNA synthesis pathways critical for cancer cell survival.
Antimicrobial Properties
The compound has shown effectiveness against various microbial strains. Studies suggest that derivatives of thiadiazole compounds possess notable antimicrobial activities. For instance, some derivatives have been evaluated for their activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, demonstrating significant inhibition rates .
Enzyme Inhibition
The benzo[c][1,2,5]thiadiazole structure is known for its ability to inhibit specific enzymes. This property is particularly relevant in drug design for conditions like cancer and infectious diseases where enzyme activity plays a crucial role in disease progression.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on various cancer cell lines. The findings demonstrated a dose-dependent response in inhibiting cell growth, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of thiadiazole derivatives. In vitro assays revealed that certain compounds exhibited superior antibacterial effects compared to traditional antibiotics. This emphasizes the potential of this compound in addressing antibiotic resistance .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibition of tumor growth and interference with nucleic acid synthesis |
| Antimicrobial Activity | Effective against various bacterial strains; potential for treating infections |
| Enzyme Inhibition | Targeting specific enzymes involved in disease progression |
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with DNA replication in the case of anticancer agents.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences: The benzo[c][1,2,5]thiadiazole core in the target compound provides enhanced aromaticity and rigidity compared to monocyclic thiazole or pyrimidine systems. This rigidity may influence binding affinity to biological targets, such as enzymes or receptors, by reducing conformational entropy .
Substituent Effects :
- The pyrimidin-5-yl ethyl group in the target compound introduces a nitrogen-rich, polar substituent, which may enhance hydrogen-bonding interactions compared to hydrophobic groups like the trifluoromethylpyridylpiperazine in ND-11543 .
- Substituents in pyrimidine-based compounds (e.g., Compound d) often prioritize metabolic stability, as seen in the inclusion of fluorophenyl and sulfonamide groups .
Synthetic Complexity: Carboxamide coupling (common to all compounds) relies on reagents like EDC, but yields vary with steric hindrance and solubility.
Physicochemical Properties:
- Metabolic Stability: Pyrimidine and sulfonamide groups (e.g., Compound d) are known to resist oxidative metabolism, suggesting the target compound’s pyrimidine-ethyl group may confer similar stability .
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound belonging to the benzo[c][1,2,5]thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine moiety and a benzo[c][1,2,5]thiadiazole core. The unique arrangement of these groups contributes to its pharmacological properties.
Molecular Formula : CHNOS
Biological Activity Overview
Research indicates that compounds derived from the benzo[c][1,2,5]thiadiazole scaffold exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the ability of thiadiazole derivatives to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (non-small cell lung cancer) .
- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated biofilm dispersal activity against pathogens like Candida albicans .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit activin receptor-like kinase 5 (ALK5), a target in cancer therapy. For example, a related compound demonstrated an IC value of 0.008 μM against ALK5 .
- Modulation of Cell Signaling Pathways : The compound may interfere with TGF-β signaling pathways that are crucial for tumor growth and metastasis .
- Biofilm Disruption : The ability to disrupt biofilms enhances its effectiveness against chronic infections caused by resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer potential of thiadiazole derivatives, this compound was evaluated alongside other similar compounds. The results indicated that it exhibited potent cytotoxic effects on A549 cells through apoptosis induction mechanisms.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of various thiadiazole derivatives. The compound showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Escherichia coli, with BIC values ranging from 17 to 40 µg/mL .
Q & A
Q. What are the common synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling a pyrimidine-ethylamine derivative with a benzo[c][1,2,5]thiadiazole-5-carboxylic acid precursor. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU in dimethylformamide (DMF) .
- Amide bond formation : Reaction with 2-(pyrimidin-5-yl)ethylamine under nitrogen, monitored by TLC.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Intermediates are characterized via H/C NMR, IR, and HPLC-MS to confirm structural integrity .
Q. What spectroscopic methods are critical for validating the compound’s structure?
- NMR spectroscopy : H NMR confirms proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm; thiadiazole protons at δ 7.5–8.2 ppm). C NMR identifies carbonyl (C=O, ~165 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNOS: calc. 377.05, obs. 377.04) .
- IR spectroscopy : Stretching frequencies for amide (1650–1680 cm) and thiadiazole (1350–1450 cm) groups .
Q. What preliminary biological activities are reported for this compound?
- Anticancer activity : Thiadiazole derivatives inhibit kinases (e.g., EGFR) and induce apoptosis in cancer cell lines (IC values: 1–10 µM in HeLa and MCF-7) .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) via disruption of cell wall synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : DMF enhances solubility but may require substitution with toluene to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields (~85%) by enhancing reaction homogeneity .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) increases amidation efficiency by 20–30% .
Q. How do structural modifications influence bioactivity?
- Pyrimidine substitution : Electron-withdrawing groups (e.g., -Cl, -CF) enhance kinase inhibition but reduce solubility.
- Ethyl linker length : Shorter chains (e.g., methylene) decrease cell permeability, while longer chains (e.g., propyl) improve target engagement .
- Thiadiazole vs. oxadiazole : Thiadiazole improves metabolic stability (t: >6 hrs in liver microsomes) compared to oxadiazole derivatives .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with EGFR (PDB: 1M17), showing hydrogen bonding with pyrimidine N1 and thiadiazole S atoms .
- MD simulations (GROMACS) : Predicts stability of ligand-protein complexes over 100 ns, highlighting key residues (e.g., Lys745, Thr790) for affinity optimization .
Data Contradiction and Resolution
Q. Conflicting reports on solubility: How to reconcile discrepancies?
- Issue : Solubility in DMSO ranges from 10–50 mg/mL across studies.
- Resolution : Variability arises from crystallization conditions (e.g., rapid cooling vs. slow evaporation). Use HPLC purity data (>95%) and standardized DMSO batches .
Q. Divergent IC values in kinase assays: Methodological considerations?
- ATP concentration : Higher ATP (1 mM vs. 0.1 mM) reduces apparent inhibition (IC shifts from 2 µM to 10 µM). Standardize assay conditions .
- Cell line variability : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate compound effects .
Methodological Best Practices
Designing SAR studies for this compound class:
- Core retention : Maintain benzo[c][1,2,5]thiadiazole for π-π stacking; modify the ethyl-pyrimidine group for steric tuning.
- Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) and assess cytotoxicity in non-malignant cells (e.g., HEK293) .
Validating target engagement in cellular models:
- Western blotting : Measure phosphorylation of downstream targets (e.g., ERK1/2 for kinase inhibition).
- Cellular thermal shift assay (CETSA) : Confirm compound binding to EGFR by observing thermal stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
